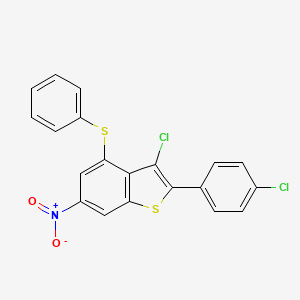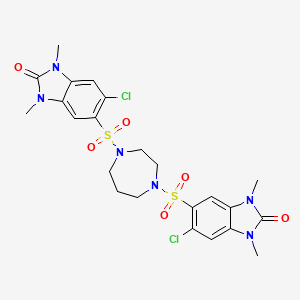![molecular formula C13H13F7N2O B15002265 N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}butanamide](/img/structure/B15002265.png)
N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}butanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}butanamide typically involves the reaction of hexafluoroisopropanol with 4-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}butanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for potential therapeutic uses, including as an anti-inflammatory agent.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism by which N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}butanamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, influencing pathways such as enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent and reagent in organic synthesis.
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: Used in the synthesis of antibiotics and other pharmaceuticals.
Uniqueness
N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}butanamide stands out due to its specific combination of fluorine atoms and functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and precise chemical interactions.
Properties
Molecular Formula |
C13H13F7N2O |
|---|---|
Molecular Weight |
346.24 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]butanamide |
InChI |
InChI=1S/C13H13F7N2O/c1-2-3-10(23)22-11(12(15,16)17,13(18,19)20)21-9-6-4-8(14)5-7-9/h4-7,21H,2-3H2,1H3,(H,22,23) |
InChI Key |
KQJJIYWCYIVGAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-({4-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B15002197.png)
![ethyl 1-cyclohexyl-4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15002204.png)
![7-[(6-bromo-4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15002205.png)

![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15002222.png)
![(2E)-2-[(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbothioamide](/img/structure/B15002224.png)

![N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B15002227.png)
![6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B15002238.png)
![Furan, 2,5-ditricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B15002246.png)
![1'-(2-chlorobenzyl)-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one](/img/structure/B15002258.png)
![1-(2-methoxyphenyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]piperazine](/img/structure/B15002270.png)
![3,5-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methylbenzenesulfonamide](/img/structure/B15002272.png)
